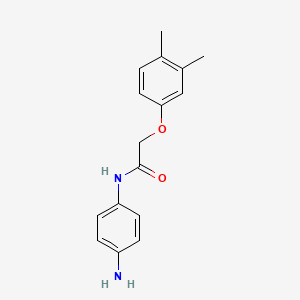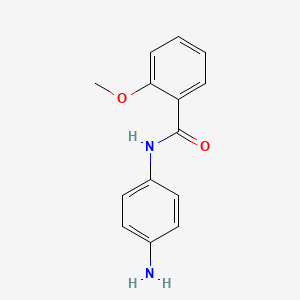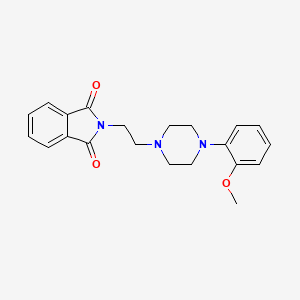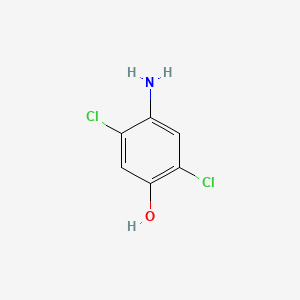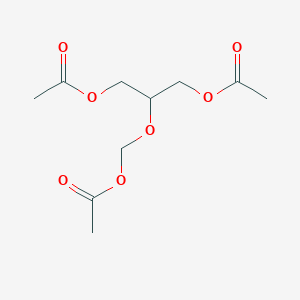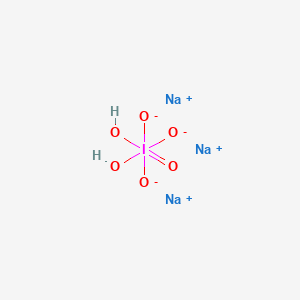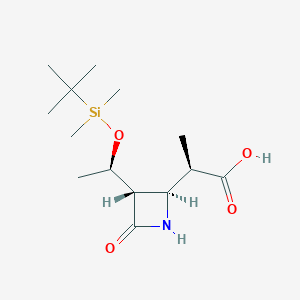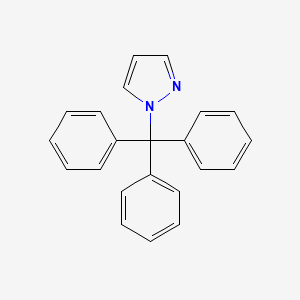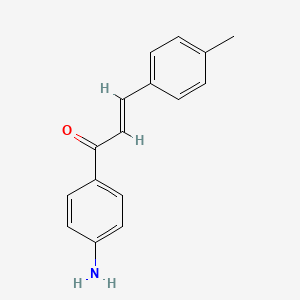
(2E)-1-(4-Aminophenyl)-3-(4-methylphenyl)-prop-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a compound with a similar structure, “(2E)-1-(4-aminophenyl)-3-(4-benzyloxyphenyl)-prop-2-en-1-one (APBPP)”, was synthesized by a base-catalyzed Claisen-Schmidt condensation method .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For instance, single crystal X-ray diffraction analysis was used to determine that APBPP crystallized in the monoclinic crystal system with the P21/n space group .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the reaction of “(E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one” with benzamidine hydrochloride has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the optical absorption, thermal stability, material decomposition, and melting point of APBPP were determined using various techniques .Scientific Research Applications
Molecular Synthesis and Characterization
Synthesis Techniques : A variety of (2E)-1-(4-Aminophenyl)-3-(4-methylphenyl)-prop-2-EN-1-one derivatives have been synthesized and characterized using various techniques. For example, Tayade & Waghmare (2016) reported the successful isomerization of related compounds, justifying their structure based on chemical tests and spectral characterizations (Tayade & Waghmare, 2016).
Structural Analysis : Detailed structural analysis, including X-ray crystallography, has been performed on several derivatives. Girisha et al. (2016) discussed the hydrogen-bonded chains in the crystal structures of these compounds (Girisha et al., 2016).
Antioxidant and Biological Properties
Antioxidant Activity : Sulpizio et al. (2016) synthesized and tested derivatives for antioxidant activity. They found that certain derivatives exhibited strong antioxidant properties (Sulpizio et al., 2016).
Antiviral Potential : Almeida-Neto et al. (2020) evaluated the interactions of derivatives with SARS-CoV-2 targets, suggesting potential antiviral applications (Almeida-Neto et al., 2020).
Corrosion Inhibition
- Industrial Applications : Baskar et al. (2012) investigated the use of derivatives as corrosion inhibitors for mild steel, showing effective corrosion prevention (Baskar et al., 2012).
Photophysical Properties
- Optical Properties : Kumari et al. (2017) explored the absorption and fluorescence characteristics of derivatives, highlighting their potential in photophysical applications (Kumari et al., 2017).
Drug Discovery and Biological Research
MAO Inhibitors : Sasidharan et al. (2018) synthesized and evaluated derivatives as inhibitors of monoamine oxidase, which is significant in developing treatments for neurological disorders (Sasidharan et al., 2018).
Antimicrobial Activity : Various studies have examined the antimicrobial properties of these derivatives, indicating potential applications in combating microbial infections.
properties
IUPAC Name |
(E)-1-(4-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(17)10-8-14/h2-11H,17H2,1H3/b11-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRLAQKXYNXIGJ-IZZDOVSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Aminophenyl)-3-(4-methylphenyl)-prop-2-EN-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

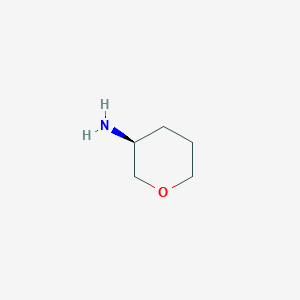
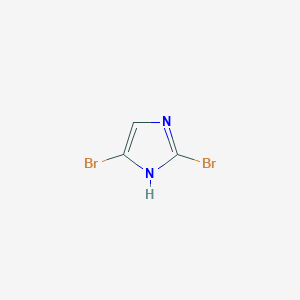
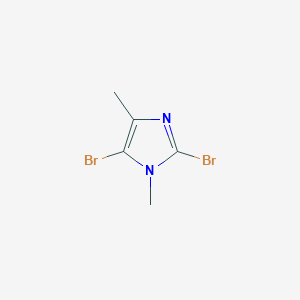
![4-[(2-Methoxy-5-methylphenyl)sulfonyl]piperazin-1-ium](/img/structure/B1312990.png)
